molecular formula C19H27ClO2 B1669245 Clostebol CAS No. 1093-58-9

Clostebol

Cat. No. B1669245
CAS RN: 1093-58-9
M. Wt: 322.9 g/mol
InChI Key: KCZCIYZKSLLNNH-FBPKJDBXSA-N
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Description

Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic–androgenic steroid (AAS). It is the 4-chloro derivative of the natural hormone testosterone . The chlorination prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen .


Molecular Structure Analysis

Clostebol, also known as 4-chlorotestosterone or as 4-chloroandrost-4-en-17β-ol-3-one, is a synthetic androstane steroid and a derivative of testosterone . It is specifically the 4-chlorinated derivative of testosterone .


Chemical Reactions Analysis

Fourteen metabolites were found for clostebol, and nine unreported metabolites were identified by MS, and their potential structures were proposed based on fragmentation and metabolism pathways .


Physical And Chemical Properties Analysis

Clostebol has the chemical formula C19H27ClO2 and a molar mass of 322.87 g/mol .

Scientific Research Applications

Metabolic Studies

Metabolic studies of Clostebol reveal its transformation and detection in various systems. For instance, Leung et al. (2005) conducted in vitro biotransformation studies of Clostebol acetate in horse liver microsomes, identifying six metabolites. These findings aid in understanding Clostebol's metabolism and potential screening targets for its misuse in racehorses.

Analytical Techniques for Detection

Advanced analytical techniques have been developed to detect Clostebol and its metabolites. Lu et al. (2015) introduced a method using liquid chromatography and mass spectrometry to identify novel Clostebol metabolites in human urine, enhancing the ability to detect its misuse.

Impact on Athletes

Research such as that by Pereira et al. (2004) and Salomone et al. (2018) highlights the increasing misuse of Clostebol in sports, particularly in Brazil, and the development of methods like hair analysis to provide additional information in doping cases.

Enzyme Studies

The study of enzymes involved in Clostebol metabolism is also significant. Crabbe et al. (2002) explored how Helix pomatia enzyme preparations influence the oxidative conversion of Clostebol acetate metabolites in urine, which is crucial for the control of its illegal use.

Antimicrobial and Healing Activity

Additionally, there's research exploring the antimicrobial and healing activities of substances like kefir in combination with Clostebol. Rodrigues et al. (2005) found that kefir gel, which includes Clostebol, enhanced wound healing and had a protective effect on skin connective tissue.

Safety And Hazards

Clostebol is a weak AAS with potential use as a performance-enhancing drug. It is currently banned by the World Anti-Doping Agency . Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The detection of clostebol misuse in sports has been growing recently, especially in Italy, due to the ample availability of pharmaceutical formulations containing clostebol acetate (Trofodermin®) and the use of more sensitive instrumentation by the antidoping laboratories . Future research may focus on establishing a reporting level for M1, a main clostebol metabolite, to exclude nonintentional doping scenarios .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCIYZKSLLNNH-FBPKJDBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046192
Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clostebol

CAS RN

1093-58-9
Record name Clostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clostebol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clostebol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clostebol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849
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Record name CLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
X de la Torre, C Colamonici, M Iannone… - Drug Testing and …, 2020 - Wiley Online Library
… to investigate the presence of clostebol metabolites in urine after the transdermal application of clostebol acetate in different individuals. Although the use of clostebol is prohibited by all …
HMG Pereira, MAS Marques, IB Talhas… - Clinical …, 2004 - academic.oup.com
… to intravaginal clostebol acetate during sexual intercourse contains clostebol metabolites. A gas … of two metabolites of clostebol, clostebol-M1 (4-chloroandrost-4-en-3α-ol-17-one) and …
Number of citations: 20 academic.oup.com
J Lu, M Fernández‐Álvarez, S Yang… - Journal of Mass …, 2015 - Wiley Online Library
… clostebol metabolites (mainly sulfate and glucuronide conjugates) in full scan and targeted MS/MS modes using accurate mass measurements and elucidate the long-term clostebol …
GNW Leung, ENM Ho, DKK Leung, FPW Tang… - Chromatographia, 2005 - Springer
Clostebol acetate (4-chlorotestosterone acetate) is a synthetic anabolic steroid which may be used to enhance performance in racehorses. Studies on the in vitro biotransformation of …
Number of citations: 12 link.springer.com
G Balcells, OJ Pozo, L Garrostas, A Esquivel… - … of Chromatography B, 2016 - Elsevier
… Clostebol is the 4-chloro derivative of testosterone and the aim of the present study was the … clostebol sulfate metabolites in Caucasian population by LC–MS/MS technology. Clostebol …
Number of citations: 30 www.sciencedirect.com
E Maccaroni, A Mele, R Del Rosso… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C21H29ClO3 [systematic name (8R,9S,10R,13S,14S,17S)-4-chloro-3-oxoandrost-4-en-17β-yl acetate], is a 4-chloro derivative of testosterone, used as an anabolic …
Number of citations: 2 scripts.iucr.org
A Salomone, E Gerace, D Di Corcia… - Drug Testing and …, 2019 - Wiley Online Library
… clostebol and clostebol acetate in hair is hereby presented. Some real cases of athletes sanctioned for clostebol … elements to understand the origin of clostebol intakes, and two forensic …
G Debruyckere, R De Sagher… - Clinical …, 1992 - academic.oup.com
… We proved that clostebol metabolites (eg, 4-chloro-delta-4-androstene-3 alpha-… clostebol acetate. When two volunteers consumed meat (100 g) containing either 1 or 0.1 mg of clostebol …
Number of citations: 36 academic.oup.com
P Crabbe, UJ Meyer, ZL Zhi, G Pieraccini… - Journal of analytical …, 2003 - academic.oup.com
An extraction procedure for clostebol metabolites in urine is developed including enzymatic hydrolysis of conjugated metabolites with Helix pomatia juice (SHP) and solid-phase …
Number of citations: 4 academic.oup.com
L Gessner, M Thevis, MA Rothschild… - Drug testing and …, 2022 - Wiley Online Library
… clostebol findings 76 in urine of men after having sexual intercourse with women that used vaginal clostebol … clostebol acetate. Moreover, a female volunteer 92 received a dose of 5 mg …

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